4-(4-Hydrazinobenzyl)-2-oxazolidinone
Overview
Description
4-(4-Hydrazinobenzyl)-2-oxazolidinone is an organic compound with a unique structure that includes a hydrazine group attached to a benzyl group, which is further connected to an oxazolidinone ring
Mechanism of Action
Target of Action
It is known that similar compounds have effects on the human central nervous system .
Mode of Action
Related compounds have been shown to interact with the central nervous system, potentially influencing neurotransmitter activity .
Biochemical Pathways
It is suggested that related compounds may interact with the serotonergic and gabaergic systems .
Pharmacokinetics
A related compound, zolmitriptan, has been analyzed using hplc methods . This could provide a basis for understanding the pharmacokinetics of 4-(4-Hydrazinobenzyl)-2-oxazolidinone.
Result of Action
Related compounds have been shown to exhibit sedative-hypnotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydrazinobenzyl)-2-oxazolidinone typically involves the reaction of 4-hydrazinobenzoic acid with an appropriate oxazolidinone precursor. One common method involves the use of N,N-dimethylamino butyraldehyde diethyl acetal as a reagent under controlled pH conditions to ensure the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and pH, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydrazinobenzyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives. Substitution reactions can lead to various substituted benzyl or oxazolidinone derivatives.
Scientific Research Applications
4-(4-Hydrazinobenzyl)-2-oxazolidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydrazinobenzoic acid
- 4-Hydroxybenzyl alcohol derivatives
- Agaritine
Uniqueness
4-(4-Hydrazinobenzyl)-2-oxazolidinone is unique due to its combination of a hydrazine group and an oxazolidinone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-hydrazinylphenyl)methyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-13-8-3-1-7(2-4-8)5-9-6-15-10(14)12-9/h1-4,9,13H,5-6,11H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBEGPKQKEJBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938001 | |
Record name | 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171550-12-2 | |
Record name | 4-[(4-Hydrazinylphenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50938001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(4-Hydrazinobenzyl)-2-oxazolidinone in pharmaceutical chemistry?
A1: this compound is not a pharmaceutical itself but serves as a crucial intermediate in synthesizing Zolmitriptan. Zolmitriptan is a drug used to treat migraine headaches. The provided research papers [, ] outline efficient methods for synthesizing this intermediate, ultimately leading to Zolmitriptan.
Q2: How is this compound converted to Zolmitriptan according to the research?
A2: The research paper describing Zolmitriptan synthesis [] details that this compound reacts with 4-(N,N-dimethyl)-amino-dibutyl acetal to yield Zolmitriptan. This final step highlights the importance of this specific intermediate in achieving the desired final product.
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